molecular formula C15H12F3NO2 B15077164 2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol CAS No. 70318-53-5

2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol

Cat. No.: B15077164
CAS No.: 70318-53-5
M. Wt: 295.26 g/mol
InChI Key: QCBRVUQEBRGFJM-UHFFFAOYSA-N
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Description

2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol is an organic compound with a complex structure that includes a methoxy group, a trifluoromethyl group, and a phenylimino group attached to a cresol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol typically involves multiple steps, starting with the preparation of the cresol backbone. The methoxy group is introduced through a methylation reaction, while the trifluoromethyl group is added via a trifluoromethylation reaction. The phenylimino group is incorporated through a condensation reaction with an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylimino group may interact with nucleophiles or electrophiles in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-alpha-(3-methyl-2-pyridylimino)-O-cresol
  • 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

Uniqueness

2-Methoxy-alpha-(3-(trifluoromethyl)-phenylimino)-P-cresol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds without this group.

Properties

CAS No.

70318-53-5

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

2-methoxy-4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C15H12F3NO2/c1-21-14-7-10(5-6-13(14)20)9-19-12-4-2-3-11(8-12)15(16,17)18/h2-9,20H,1H3

InChI Key

QCBRVUQEBRGFJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=CC(=C2)C(F)(F)F)O

Origin of Product

United States

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